Product packaging for 2-Amino-4-ethylbenzamide(Cat. No.:)

2-Amino-4-ethylbenzamide

Cat. No.: B13132805
M. Wt: 164.20 g/mol
InChI Key: KKGKMXWJPZPJLM-UHFFFAOYSA-N
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Description

2-Amino-4-ethylbenzamide is a synthetic organic compound belonging to the benzamide class, which is of significant interest in medicinal chemistry and drug discovery research. Benzamide derivatives are frequently explored as key scaffolds due to their diverse biological activities. Researchers utilize these compounds as building blocks for the synthesis of more complex molecules or as reference standards in analytical studies. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. All information provided is for informational purposes only. Researchers should handle this material with appropriate safety precautions and verify its suitability for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B13132805 2-Amino-4-ethylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-amino-4-ethylbenzamide

InChI

InChI=1S/C9H12N2O/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H2,11,12)

InChI Key

KKGKMXWJPZPJLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)N)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Amino 4 Ethylbenzamide

Established Synthetic Routes to 2-Amino-4-ethylbenzamide

Traditional methods for synthesizing benzamides, which are applicable to this compound, typically involve the coupling of a carboxylic acid derivative with an amine. These routes are well-documented and widely used in both laboratory and industrial settings.

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide bond, with the elimination of a water molecule. mdpi.com This is the most straightforward conceptual approach, though it often requires high temperatures (160-180 °C) to overcome the high activation energy, which can be unsuitable for sensitive molecules. To facilitate this reaction under milder conditions, stoichiometric activating agents are frequently employed. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by an amine. researchgate.net

Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and phosphonium (B103445) or guanidinium (B1211019) salts such as HATU and HBTU. mdpi.comucl.ac.uk The Schotten-Baumann reaction, which involves reacting an amine with an acid chloride (formed from the carboxylic acid and a chlorinating agent like thionyl chloride), is another classic method for amide bond formation. nih.gov

A hypothetical direct amidation route to this compound would start from 2-amino-4-ethylbenzoic acid and a suitable ammonia (B1221849) source.

Multi-step syntheses provide greater flexibility and are often necessary when dealing with complex substrates or when specific regioselectivity is required. For a substituted benzamide (B126) like this compound, a multi-step approach could involve the strategic introduction of the amino and ethyl groups onto the benzene (B151609) ring before the final amidation step.

One common strategy involves starting with a more readily available substituted benzoic acid and modifying it. For instance, a synthesis could begin with a nitrated precursor. The nitro group can be reduced to an amino group at a later stage in the synthesis. This approach is advantageous as it avoids potential side reactions involving the free amino group during other chemical transformations. Subsequent steps would involve the formation of the amide, often via the corresponding acid chloride, followed by the reduction of the nitro group to yield the final 2-aminobenzamide (B116534) derivative. nih.gov

Another multi-step approach involves the use of protecting groups for the amine functionality to prevent unwanted side reactions during the amidation process. After the amide bond is successfully formed, the protecting group is removed to yield the final product.

Advanced Synthetic Strategies and Optimization for Benzamide Analogues

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and scalable methods for amide bond formation. These strategies are directly applicable to the synthesis of this compound and other complex benzamide analogues.

Catalytic methods for direct amidation are highly sought after as they avoid the use of stoichiometric activating agents, which generate significant chemical waste. ucl.ac.uksigmaaldrich.com Various catalytic systems have been developed to promote amide bond formation directly from carboxylic acids and amines under milder conditions.

Boron-Based Catalysts: Boronic acids and their derivatives have emerged as effective catalysts for direct amidation. ucl.ac.ukcatalyticamidation.info These catalysts activate the carboxylic acid, facilitating the nucleophilic attack of the amine. The reactions often require the removal of water, typically through azeotropic distillation or the use of molecular sieves. ucl.ac.uk

Metal-Based Catalysts: Transition metal catalysts based on elements like titanium, zirconium, ruthenium, and nickel have also been successfully employed. sigmaaldrich.comorgsyn.org For example, titanium(IV) and zirconium(IV) chlorides are effective catalysts for the direct coupling of non-activated carboxylic acids and amines. Ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. sigmaaldrich.com Nanoscale heterogeneous catalysts, such as those incorporating copper and cobalt on a graphene oxide support, have also shown high efficiency in amidation reactions. researchgate.net

Comparison of Catalytic Systems for Benzamide Synthesis
Catalyst TypeExamplesTypical ConditionsAdvantages
Boron-BasedBoric Acid, Arylboronic Acids, B(OCH2CF3)3Toluene, reflux, water removal (e.g., molecular sieves)Waste-free, relatively mild conditions. ucl.ac.ukcatalyticamidation.info
Titanium/ZirconiumTiCl4, ZrCl4, TiF4THF or Toluene, 70°C to refluxEffective for non-activated acids, mild conditions. researchgate.net
RutheniumRuthenium pincer complexesDehydrogenative coupling of alcohols and aminesForms H2 as the sole byproduct. sigmaaldrich.com
HeterogeneousCopper/Cobalt on Graphene Oxide (CCF@GO)Solvothermal synthesis, recyclableHigh efficiency, catalyst reusability, sustainable. researchgate.net

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In amide synthesis, this translates to developing methods that are more atom-economical and environmentally benign. acs.org

Biocatalysis: Enzymes are increasingly used as catalysts for amide bond formation, offering high selectivity and operation under mild, aqueous conditions. rsc.org This approach aligns well with green chemistry principles by avoiding harsh reagents and organic solvents.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in amide synthesis. nih.govmdpi.commdpi.com This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer side products compared to conventional heating methods. nih.gov

Solvent-Free and Alternative Solvents: Conducting reactions under solvent-free conditions or in greener, bio-available solvents minimizes environmental impact. nih.govorientjchem.org Several protocols for amide synthesis have been developed that operate without a solvent, often in conjunction with microwave heating or the use of solid-supported catalysts. orientjchem.orgresearchgate.net

Green Chemistry Approaches in Amide Synthesis
PrincipleMethodologyKey Benefits
Use of CatalysisBiocatalysis (Enzymes)High selectivity, mild aqueous conditions, sustainable. rsc.org
Energy EfficiencyMicrowave-Assisted SynthesisReduced reaction times, improved yields, fewer byproducts. nih.govmdpi.com
Safer Solvents & ConditionsSolvent-Free ReactionsEliminates solvent waste, simplifies purification. orientjchem.org
Atom EconomyDirect Dehydrative CouplingWater is the only byproduct, maximizing atom efficiency. mdpi.com

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact, particularly for large-scale synthesis. researchgate.netacs.org Key parameters that are typically optimized include temperature, reaction time, catalyst loading, and solvent choice. orientjchem.org

For example, in the development of catalytic systems, screening different ligands, metal precursors, and additives is a common practice to identify the most active and selective combination. researchgate.netresearchgate.net The choice of solvent can significantly influence reaction rates and selectivity.

Derivatization Reactions of this compound and Related Benzamides

Derivatization of 2-aminobenzamides, including this compound, involves a variety of chemical transformations that modify its core structure. These reactions can be broadly categorized into functionalization at the amide nitrogen and the aromatic ring, the construction of heterocyclic systems, and coupling reactions to build larger molecular frameworks.

The presence of the primary amino group and the amide linkage in 2-aminobenzamides offers multiple sites for functionalization. The reactivity of the nitrogen lone pair on the amino group allows for its participation in resonance, which influences the acidity and basicity of the amide. Attaching a carbonyl group to an amine significantly reduces the basicity of the nitrogen and increases the acidity of the N-H bonds masterorganicchemistry.com. Substitution at the amide nitrogen with electronegative atoms can lead to a pyramidal geometry at the nitrogen, reducing the classic amide resonance stabilization nih.gov.

A series of N-substituted 2-aminobenzamide derivatives can be synthesized from isatoic anhydride (B1165640) and various amines, a reaction that proceeds via nucleophilic attack, ring opening, and subsequent elimination of carbon dioxide nih.gov. This method has been employed to produce compounds with antimicrobial properties nih.gov.

The functionalization can also be directed at the aromatic ring, although this is less common than reactions involving the amino and amide groups. The specific position of functionalization on the aromatic ring is directed by the existing amino and amide substituents.

Detailed research findings on the synthesis of various 2-aminobenzamide derivatives are presented in the interactive data table below.

Interactive Data Table: Synthesis of 2-Aminobenzamide Derivatives

Compound Starting Materials Reagents and Conditions Yield (%) Reference
2-Amino-N-(4-fluorophenyl)benzamide Isatoic anhydride, 4-fluoroaniline Method A: Heating in DMF; Method B: Microwave irradiation (10 min, 140 W) 72 (A), 65 (B) nih.gov
2-Amino-N-(4-chlorophenyl)benzamide Isatoic anhydride, 4-chloroaniline Method A: Heating in DMF; Method B: Microwave irradiation (5 min, 140 W) 80 (A), 70 (B) nih.gov
2-Amino-N-(p-tolyl)benzamide Isatoic anhydride, p-toluidine Method A: Heating in DMF 97 nih.gov
4-Amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate 4-Amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride, Sodium tetraphenylborate Deionized water, room temperature >85 mdpi.com

2-Aminobenzamides are key precursors for the synthesis of various nitrogen-containing heterocyclic compounds, most notably quinazolinones. These structures are of significant interest due to their broad range of biological activities.

One common method involves the cyclocondensation of 2-aminobenzamides with aldehydes or ketones researchgate.net. For instance, the reaction of 2-aminobenzamide with aldehydes can yield 2,3-dihydroquinazolin-4(1H)-ones researchgate.net. Various catalysts, such as lactic acid and boric acid on montmorillonite (B579905) K10, have been employed to facilitate this transformation researchgate.net.

Ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines provides an efficient route to quinazolinone derivatives nih.govacs.org. This method is advantageous as it avoids the use of reactive reagents and does not produce toxic byproducts nih.govacs.org. Similarly, copper-catalyzed tandem reactions of 2-aminobenzamides with tertiary amines also afford quinazolinone derivatives in good yields organic-chemistry.org. Another green chemistry approach utilizes a copper catalyst with methanol (B129727) serving as both a C1 source and a solvent to synthesize quinazolinones from 2-aminobenzamide researchgate.net.

The following interactive data table summarizes various synthetic routes to quinazolinone derivatives from 2-aminobenzamides.

Interactive Data Table: Synthesis of Quinazolinone Derivatives

Product Starting Materials Catalyst/Reagents Conditions Yield Reference
Quinazolinones 2-Aminobenzamide, Methanol Copper complex, Cs2CO3, O2 - Good researchgate.net
Quinazolinone derivatives 2-Aminobenzamides, Amines [Ru]/L catalytic system Dioxane, 140 °C, 20 h Moderate to high acs.org
Quinazolinone derivatives 2-Aminobenzamides, Tertiary amines Copper catalyst, DDQ - Good organic-chemistry.org
2,3-Dihydroquinazolin-4(1H)-ones 2-Aminobenzamide, Aldehydes/Ketones Lactic acid Neat, 70 °C Satisfactory researchgate.net
2-Arylquinazolin-4(3H)-ones 2-Aminobenzamides, Aryl halides, tert-Butyl isocyanide Palladium dichloride/DPPP, NaOtBu, CaCl2 Toluene, 145 °C, 8 h Up to 93% mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simpler precursors like 2-aminobenzamides. Reactions such as the Suzuki and Heck reactions enable the formation of new carbon-carbon bonds masterorganicchemistry.comwikipedia.org.

The Suzuki reaction, for instance, involves the coupling of an organohalide with a boronic acid in the presence of a palladium catalyst and a base masterorganicchemistry.com. This has been applied to N-acetyl/benzyl substituted benzamides with aryl boronic acids to produce a variety of ketones in good to excellent yields researchgate.net.

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene wikipedia.orgorganic-chemistry.org. This reaction is highly stereoselective, typically affording the trans substituted alkene organic-chemistry.orgyoutube.com. While specific examples involving this compound are not detailed in the provided context, the general applicability of these reactions to aryl amides suggests their potential for creating complex derivatives.

Furthermore, palladium-catalyzed three-component reactions of 2-aminobenzamides, aryl halides, and isocyanides provide an efficient one-pot synthesis of quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence organic-chemistry.org. Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes have also been developed, leading to either isoquinolones or 2-vinyl benzamides, with the product being controlled by the choice of ligand rsc.org.

The table below provides an overview of coupling reactions involving benzamide derivatives.

Interactive Data Table: Coupling Reactions of Benzamide Derivatives

Reaction Type Substrates Catalyst System Product Type Reference
Suzuki-Miyaura Coupling N-Ac/Bn benzamide, Aryl boronic acids NHC-palladacycles, K3PO4 Ketones researchgate.net
Carbonylative Coupling 2-Aminobenzamides, Aryl iodides MCM-41-immobilized bidentate phosphine (B1218219) palladium(II) complex, DBU, CO 2-Arylquinazolinones mdpi.com
Three-Component Coupling 2-Aminobenzamides, Aryl halides, tert-Butyl isocyanide Palladium dichloride/DPPP, NaOtBu Quinazolin-4(3H)-ones organic-chemistry.org
Cobalt-Catalyzed Coupling 2-Halobenzamides, Alkynes Cobalt catalyst with specific ligands Isoquinolones or 2-Vinyl benzamides rsc.org

Spectroscopic and Advanced Analytical Characterization Techniques for 2 Amino 4 Ethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a hypothetical ¹H NMR spectrum of 2-Amino-4-ethylbenzamide, distinct signals (resonances) would be expected for each unique proton environment.

Ethyl Group Protons: The ethyl group at the C4 position would produce a characteristic pattern: a triplet signal for the methyl (-CH₃) protons and a quartet signal for the methylene (B1212753) (-CH₂) protons, due to spin-spin coupling with each other. The methyl triplet would likely appear in the upfield region (approx. δ 1.2-1.4 ppm), while the methylene quartet would be slightly downfield (approx. δ 2.6-2.8 ppm) due to its attachment to the aromatic ring.

Aromatic Protons: The benzene (B151609) ring has three protons at positions 3, 5, and 6. Their chemical shifts would be influenced by the electron-donating amino (-NH₂) group and the weakly activating ethyl group. One would expect a singlet or narrow doublet for the proton at C3 (approx. δ 6.5-6.7 ppm), a doublet for the proton at C5 (approx. δ 6.8-7.0 ppm), and a doublet for the proton at C6 (approx. δ 7.5-7.7 ppm), which is deshielded by the adjacent carbonyl group.

Amine and Amide Protons: The primary amine (-NH₂) protons (C2-NH₂) and the primary amide (-CONH₂) protons would each appear as broad singlets. The amine protons might resonate around δ 4.0-5.0 ppm, while the two amide protons could appear further downfield, typically in the range of δ 7.0-8.5 ppm. Their exact positions are highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ethyl -CH₃ 1.2 – 1.4 Triplet (t) ~7.5
Ethyl -CH₂ 2.6 – 2.8 Quartet (q) ~7.5
Aromatic H-3 6.5 – 6.7 Singlet (s) or Doublet (d) N/A or ~2.0
Aromatic H-5 6.8 – 7.0 Doublet (d) ~8.0
Aromatic H-6 7.5 – 7.7 Doublet (d) ~8.0
Amine (-NH₂) 4.0 – 5.0 Broad Singlet (br s) N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, nine distinct signals would be anticipated.

Ethyl Group Carbons: The methyl (-CH₃) carbon would appear at the highest field (lowest chemical shift), around δ 15-20 ppm. The methylene (-CH₂) carbon would be found further downfield, around δ 28-33 ppm.

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbon bearing the amino group (C2) would be highly shielded (approx. δ 145-150 ppm), while the carbon with the carbonyl group (C1) would be deshielded (approx. δ 125-130 ppm). The carbon with the ethyl group (C4) would also be downfield (approx. δ 140-145 ppm). The remaining carbons (C3, C5, C6) would resonate in the typical aromatic region of δ 115-135 ppm.

Carbonyl Carbon: The carbon of the amide carbonyl group (-CONH₂) would have the largest chemical shift, appearing significantly downfield in the range of δ 168-172 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃ 15 – 20
Ethyl -CH₂ 28 – 33
Aromatic C3 ~115
Aromatic C5 ~118
Aromatic C6 ~128
Aromatic C1 ~127
Aromatic C4 ~142
Aromatic C2 ~148

Two-Dimensional NMR Techniques in Benzamide (B126) Research

While no 2D NMR data exists for this compound, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming its structure. A COSY spectrum would show correlations between the coupled protons of the ethyl group and adjacent protons on the aromatic ring. An HSQC spectrum would link each proton signal directly to the carbon atom to which it is attached, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₉H₁₂N₂O) is 164 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z 164. Key fragmentation pathways for benzamides often involve the cleavage of the amide group. Expected fragments would include:

Loss of the amide group (-NH₂) to give a fragment at m/z 148.

Cleavage of the C-C bond between the ring and the carbonyl group, leading to a benzoyl-type cation.

Alpha-cleavage of the ethyl group, resulting in the loss of a methyl radical (•CH₃) to give a fragment at m/z 149, which is often a prominent peak in ethyl-substituted aromatic compounds.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. For this compound (C₉H₁₂N₂O), the calculated exact mass is 164.09496 Da. An HRMS measurement confirming this mass would provide unambiguous confirmation of the compound's elemental composition.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands:

N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) and amide (-CONH₂) groups.

C-H Stretching: Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

C=O Stretching: A very strong and sharp absorption band around 1650-1680 cm⁻¹ characteristic of the amide I band (primarily C=O stretch).

N-H Bending: An absorption for the amide II band (N-H bend coupled with C-N stretch) would be expected around 1600-1640 cm⁻¹. The scissoring vibration of the primary amine is also found in this region.

C=C Stretching: Aromatic ring stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region.

Predicted Key IR Absorptions for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Amine & Amide 3400 – 3200 Medium-Strong
Aromatic C-H Stretch C-H (sp²) >3000 Medium-Weak
Aliphatic C-H Stretch C-H (sp³) <3000 Medium
C=O Stretch (Amide I) Carbonyl 1650 – 1680 Strong
N-H Bend (Amide II) Amide 1600 – 1640 Medium-Strong

Electronic Spectroscopy for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* electronic transitions associated with the aromatic ring and the carbonyl and amino functional groups. uzh.chlibretexts.org

The benzene ring and the carbonyl group are chromophores that absorb UV radiation. The presence of the amino group, an auxochrome, attached to the aromatic ring can cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals. youtube.com The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from the nitrogen of the amine group or the oxygen of the carbonyl group to a π* antibonding orbital. uzh.ch

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for this compound

Electronic TransitionChromophoreExpected λmax Range (nm)
π → πAromatic Ring, Carbonyl Group200 - 280
n → πCarbonyl Group, Amino Group280 - 400

Note: The solvent used can significantly influence the position and intensity of the absorption bands.

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed for purity assessment. wu.ac.th In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

The purity of this compound can be determined by injecting a solution of the compound into the HPLC system. The compound will travel through the column and be detected as a peak. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. The presence of impurities would be indicated by the appearance of additional peaks at different retention times. The area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative analysis. Method validation would involve assessing parameters such as linearity, accuracy, precision, and specificity to ensure the reliability of the results. wu.ac.thnih.gov

Interactive Data Table: Typical HPLC Parameters for the Analysis of this compound

ParameterTypical Condition
ColumnC18 (Reversed-Phase)
Mobile PhaseGradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate0.5 - 2.0 mL/min
DetectionUV Detector (wavelength set based on the UV-Vis spectrum)
Injection Volume5 - 20 µL

X-ray Diffraction (XRD) for Crystal Structure Analysis

The analysis of the diffraction data allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. From this information, the exact positions of all atoms in the molecule can be determined, leading to a detailed understanding of its solid-state structure. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the compound.

Interactive Data Table: Information Obtained from XRD Analysis of this compound

ParameterDescription
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations that describe the crystal's symmetry.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic CoordinatesThe precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths & AnglesThe distances between bonded atoms and the angles between adjacent bonds.

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Ethylbenzamide and Its Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure of molecules. For 2-Amino-4-ethylbenzamide, these methods can elucidate its geometry, stability, and reactivity profile.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often utilizing basis sets like B3LYP/6-31G(d,p), can be employed to determine the most stable molecular geometry. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

Table 1: Optimized Geometrical Parameters of a Benzamide (B126) Derivative (Example Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ring) 1.39 - 1.41 118 - 121 0 - 1
C-N (amide) 1.34 - -
C=O 1.23 - -

Note: This table represents typical data for a benzamide derivative and is for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO may be centered on the electron-withdrawing benzamide group. The HOMO-LUMO gap can be calculated using DFT, and this information is valuable for predicting how the molecule will interact with other species.

Table 2: Frontier Molecular Orbital Energies of a Benzamide Derivative (Example Data)

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.5

Note: This table represents typical data for a benzamide derivative and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential around the hydrogen atoms of the amino group. This information is critical for understanding the molecule's intermolecular interactions and reactivity patterns.

Molecular Modeling and Simulation of Benzamide Derivatives

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions. These methods provide insights into the conformational landscape and non-covalent interactions of benzamide derivatives. nih.gov

Benzamide derivatives can adopt various conformations due to the rotation around single bonds, particularly the bond connecting the benzene ring to the amide group. Conformational analysis involves exploring the potential energy surface to identify the most stable conformers and the energy barriers between them. kent.ac.ukacs.orgscispace.comwhiterose.ac.uk This analysis helps in understanding the flexibility of the molecule and the relative populations of different conformations at a given temperature. The study of the accessible conformational space is crucial for understanding how these molecules might bind to biological targets. kent.ac.uk

Non-covalent interactions, such as hydrogen bonds, play a pivotal role in the structure and function of molecules. rsc.org In the case of this compound, the amino and amide groups can act as both hydrogen bond donors and acceptors, allowing for the formation of intermolecular hydrogen bonds. mdpi.comnih.gov These interactions are crucial in determining the crystal packing of the molecule in the solid state and its solvation properties in different solvents. nih.gov Computational methods can be used to analyze the strength and geometry of these hydrogen bonds, providing a deeper understanding of the intermolecular forces that govern the behavior of these compounds. researchgate.net

Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry provides powerful tools to elucidate the relationship between the molecular structure of a compound and its chemical reactivity. For this compound and its analogues, methods like Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are instrumental in predicting biological activity and understanding the electronic factors that govern their behavior.

QSAR models establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. For benzamide derivatives, these studies have been crucial in identifying key molecular descriptors that influence their efficacy as therapeutic agents. For instance, 3D-QSAR studies on aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors have highlighted the importance of hydrophobic character for potent inhibition. The resulting models suggest that the inclusion of hydrophobic substituents can enhance inhibitory activity researchgate.net. Similarly, QSAR studies on benzylidene hydrazine (B178648) benzamides as anticancer agents against human lung cancer cell lines have developed equations linking parameters like Log S (solubility) and MR (molar refractivity) to the compound's potency jppres.comunair.ac.id. These models serve as predictive tools for designing new analogues with improved activity jppres.comarchivepp.com.

DFT calculations offer deeper insights into the electronic properties of molecules, such as the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity nih.gov. For benzamide derivatives, DFT studies have been used to simulate electronic and dielectric properties. For example, investigations into chlorinated phenyl benzamides revealed that the position of halogen substitution significantly alters the band gap; 4-chloro-phenyl-benzamide exhibits a semiconductor-like band gap, while additional chlorination in 2-chloro-3-chloro-phenyl-benzamide increases the band gap researchgate.net. Such computational analyses suggest that the electronic properties of this compound are significantly influenced by the electron-donating amino group and the hydrophobic ethyl group, which in turn dictates its reactivity and interaction potential with biological targets.

Table 1: Key Findings from QSAR Studies on Benzamide Analogues

Benzamide Analogue ClassBiological Target/ActivityKey Computational FindingsReference
Aminophenyl benzamidesHistone Deacetylase (HDAC) InhibitionA five-point pharmacophore model (ADDRR) was developed. 3D-QSAR model showed a high correlation coefficient (r²=0.99) and predictive power (q²=0.85), indicating that hydrophobic character is crucial for activity. researchgate.net
Benzylidene hydrazine benzamidesAnticancer (Lung Cancer Cell Line A459)The best QSAR equation (R²=0.849, Q²=0.61) incorporated Log S and rerank score, providing a tool to design new compounds with higher potency. jppres.comunair.ac.id
Aryl benzamidesmGluR5 Negative Allosteric ModulatorsCoMSIA model (Q²=0.70, R²pre=0.87) identified that large sterically hindered and hydrophobic groups on one ring, and negatively charged groups on another, enhance molecular activity. mdpi.comnih.gov
General benzamide derivativesGlucokinase ActivationPharmacophore and 3D-QSAR models were developed (R² > 0.98, Q² > 0.52) to identify essential features for glucokinase activation. nih.gov

Molecular Docking and Interaction Profiling with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound and its analogues interact with biological targets such as enzymes and receptors at a molecular level.

Docking studies performed on a variety of benzamide derivatives have revealed their potential to bind to numerous important biological targets. For example, computational studies have identified benzamide derivatives as potential inhibitors for enzymes like histone deacetylase 1 (HDAC1), DNA gyrase, and glucokinase nih.govresearchgate.netingentaconnect.com. In a study targeting HDAC1 from parasitic species, molecular docking revealed that benzamide derivatives could stably interact with the active site researchgate.net. Similarly, docking of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds into the ROCK1 kinase active site showed critical interactions and binding affinities, providing a basis for their inhibitory action nih.gov.

These simulations provide crucial information, including binding free energy, which estimates the affinity of the ligand for the target. For instance, in a virtual screening for glucokinase activators, a hit compound from the ZINC database showed docking scores of -11.17 kcal/mol (SP) and -8.43 kcal/mol (XP), indicating strong binding potential nih.gov. The analysis of these docked poses allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-target complex.

Prediction of Ligand-Target Binding Modes

The prediction of how a ligand binds within the active site of a target is a cornerstone of structure-based drug design. For benzamide analogues, computational studies have successfully predicted binding modes that are consistent with their observed biological activities.

Molecular docking simulations of aryl benzamide derivatives as negative allosteric modulators of the mGluR5 receptor identified a specific binding site composed of residues such as Pro655, Tyr659, Trp945, and Phe948 mdpi.comnih.gov. The inhibitors were found to be stabilized in "linear" and "arc" configurations primarily through hydrogen bonds, π-π stacking interactions with Trp945, and various hydrophobic contacts mdpi.comnih.gov. In another study, potent benzamide-based glucokinase activators were shown to form key interactions within the enzyme's active site, including hydrogen bonds with ARG63 and π-π stacking with TYR214 nih.gov.

The stability and dynamics of these predicted binding modes are often further investigated using molecular dynamics (MD) simulations. MD simulations of benzamide inhibitors with targets like ROCK1 and HDAC1 have confirmed the stability of the docked poses over time, showing that the key interactions are maintained throughout the simulation researchgate.netnih.gov. These computational approaches provide a detailed atomic-level picture of the ligand-target recognition process, guiding the design of new analogues with optimized binding properties.

Table 2: Predicted Interactions of Benzamide Analogues with Biological Targets

Analogue/Target ClassBiological TargetKey Interacting ResiduesTypes of InteractionsReference
Aryl BenzamidesmGluR5 ReceptorPro655, Tyr659, Trp945, Phe948Hydrogen bonds, π-π stacking, hydrophobic contacts mdpi.comnih.gov
Benzamide DerivativesGlucokinaseARG63, THR65, TYR214, ARG250Hydrogen bonds (with NH and SO₂ groups), π-π stacking nih.gov
4-[(Quinolin-4-yl)amino]benzamidesRNA Polymerase (PA-PB1 interface)GLU623, LYS643, TRP706Hydrogen bonds, Pi-Pi stacking, salt bridge semanticscholar.org
BenzoylselenoureasC. neoformans UreaseHis400, Ni(II) ionsIonic interactions, hydrophobic contacts, coordination with metal ions acs.org

Mechanistic Insights into Enzyme Inhibition via Computational Methods

Computational methods are invaluable for elucidating the mechanisms by which small molecules inhibit enzyme function. By simulating the dynamic interactions between an inhibitor and an enzyme, researchers can understand the structural and energetic basis of inhibition.

For benzamide analogues, computational studies have provided significant mechanistic insights. For instance, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide were identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B) nih.gov. Molecular dynamics and quantum simulations on mercapto-benzamide inhibitors of the HIV NCp7 protein have helped to elucidate a complex action mechanism involving prodrug activation and subsequent interaction with the protein's zinc finger motifs rsc.org.

In the case of benzoylselenoureas inhibiting urease, computational studies including DFT calculations and MD simulations revealed that the compounds coordinate with the Ni(II) ions in the enzyme's active site in a bidentate fashion, likely involving the amide oxygen and selenium atoms acs.orgacs.org. This coordination is crucial for their potent inhibitory activity. MD simulations further showed that these complexes are stabilized by persistent interactions with key residues like His400 acs.org. These detailed mechanistic models, derived from computational analysis, are essential for the rational design of next-generation inhibitors with improved potency and selectivity nih.gov.

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